Wubangziside B
Description
Wubangziside B (C₁₉H₁₈O₉) is a xanthone glycoside first isolated from the root and stem bark of Polygala caudata (远志科植物乌棒子) . Its structure was determined as euxanthone-7-O-β-D-glucopyranoside, confirmed via spectral analysis (UV, IR, MS, ¹H-NMR, and ¹³C-NMR) and chemical hydrolysis . The compound crystallizes with a melting point of 215–217°C and is part of a broader family of bioactive xanthones in Polygala species, known for antimicrobial and antitussive properties .
Properties
CAS No. |
96935-32-9 |
|---|---|
Molecular Formula |
C19H18O9 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C19H18O9/c20-7-13-16(23)17(24)18(25)19(28-13)26-8-4-5-11-9(6-8)15(22)14-10(21)2-1-3-12(14)27-11/h1-6,13,16-21,23-25H,7H2/t13-,16-,17+,18-,19-/m1/s1 |
InChI Key |
XPJKXAFFVPUMHO-LQDZTQBFSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Other CAS No. |
96935-32-9 |
Synonyms |
euxanthone-7-O-glucopyranoside wubangziside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Wubangziside A (C₂₄H₂₆O₁₃)
- Structural Differences: Wubangziside A shares the same aglycone (euxanthone) as Wubangziside B but contains an additional apiofuranosyl-(1→6)-linked glucose moiety at the 7-position, making it a disaccharide derivative .
- Physicochemical Properties : Lower melting point (130–131.5°C) due to increased glycosylation .
Wubangziside C (C₂₇H₃₀O₁₅)
- Structural Differences: A di-glucopyranoside with glucose units at the 2- and 4-positions of a trihydroxyxanthone core, contrasting with this compound’s single glucose at position 7 .
Polygalaxanthone III (C₂₆H₂₈O₁₄)
Mangiferin (C₁₉H₁₈O₁₁)
Euxanthone (C₁₃H₈O₄)
Comparative Data Table
Key Research Findings
Glycosylation Impact : O-glycosides like this compound exhibit faster absorption but lower stability than C-glycosides (e.g., mangiferin) .
Aglycone vs. Glycosides : Euxanthone’s low solubility limits its efficacy, highlighting the importance of glycosylation in drug design .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for identifying and quantifying Wubangziside B in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its specificity and sensitivity. Key parameters include column selection (e.g., C18 reverse-phase), mobile phase optimization (e.g., acetonitrile/water gradients), and validation of limits of detection (LOD) and quantification (LOQ). Calibration curves using spiked samples are essential for accuracy .
Q. What in vitro models are recommended for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Common models include:
- Cell lines : HepG2 for hepatotoxicity, MCF-7 for anticancer activity.
- Assays : MTT for cytotoxicity, ELISA for cytokine profiling.
- Controls should include untreated cells and reference compounds (e.g., doxorubicin for cytotoxicity). Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) are critical to minimize variability .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?
- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture non-linear effects. Include positive/negative controls and monitor time-dependent responses. Data should be analyzed using sigmoidal curve-fitting software (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Ensure adherence to ethical guidelines for in vivo studies .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacokinetic properties of this compound across studies?
- Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria focusing on variables like:
- Species differences : Rodent vs. primate metabolic pathways.
- Administration routes : Oral vs. intravenous bioavailability.
- Analytical techniques : Compare LC-MS vs. ELISA results.
Meta-regression analysis can identify confounding factors (e.g., solvent carriers affecting solubility) .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced target specificity?
- Methodological Answer :
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., NF-κB).
- Synthetic modifications : Introduce functional groups (e.g., hydroxylation) at positions 3 and 7, guided by quantum mechanical calculations.
- Validation : Test derivatives in parallel with parent compounds using isogenic cell lines to isolate mechanistic effects .
Q. What experimental frameworks are effective for elucidating this compound’s mechanism of action in heterogeneous disease models?
- Methodological Answer :
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways altered post-treatment.
- Knockout models : CRISPR/Cas9 gene editing to silence putative targets (e.g., PI3K/AKT).
- Temporal analysis : Sample at multiple timepoints to distinguish primary vs. secondary effects .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound sourcing for longitudinal studies?
- Methodological Answer :
- Standardization : Require certificates of analysis (CoA) with HPLC purity ≥95% and NMR validation.
- In-house validation : Perform LC-MS and stability tests (e.g., 6-month accelerated degradation studies).
- Blinding : Use third-party vendors to randomize batches in preclinical trials .
Q. What statistical approaches are robust for analyzing non-Gaussian distributions in this compound toxicity data?
- Methodological Answer :
- Non-parametric tests : Mann-Whitney U for pairwise comparisons, Kruskal-Wallis for multi-group analyses.
- Transformation : Apply Box-Cox transformation to normalize skewed data.
- Bayesian modeling : Incorporate prior toxicity data to improve small-sample reliability .
Tables for Methodological Reference
| Study Type | Key Parameters | Recommended Controls |
|---|---|---|
| Dose-Response | EC₅₀, Hill coefficient | Vehicle, reference compound |
| SAR Optimization | ΔBinding energy (kcal/mol), synthetic yield | Parent compound, scrambled analog |
| Multi-omics | FDR-adjusted p-values, pathway enrichment | Untreated samples, batch controls |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
